molecular formula C24H22N6O7S B2772758 N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847190-45-8

N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2772758
CAS No.: 847190-45-8
M. Wt: 538.54
InChI Key: KQXLHJAYCKYITG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22N6O7S and its molecular weight is 538.54. The purity is usually 95%.
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Properties

CAS No.

847190-45-8

Molecular Formula

C24H22N6O7S

Molecular Weight

538.54

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C24H22N6O7S/c1-28-21-19(23(32)29(2)24(28)33)22(27-20(26-21)13-5-7-14(8-6-13)30(34)35)38-12-18(31)25-16-11-15(36-3)9-10-17(16)37-4/h5-11H,12H2,1-4H3,(H,25,31)

InChI Key

KQXLHJAYCKYITG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=C(C=CC(=C4)OC)OC)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant biological activity due to its unique structural features. This article examines its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S and features multiple functional groups that contribute to its biological activities. The presence of a dimethoxyphenyl moiety and a tetrahydropyrimido-pyrimidine core enhances its interaction with biological targets.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

  • Anticancer Activity : Several studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. For instance:
    • A derivative with similar structural characteristics demonstrated an IC50 value of 1.18 µM against multiple cancer cell lines including HEPG2 and MCF7 .
    • Another study reported an IC50 of 0.420 µM against alkaline phosphatase enzymes linked to cancer progression .
  • Antimicrobial Properties : The thioamide functionality in the structure suggests potential antimicrobial activity. Compounds with similar thio structures have shown effectiveness against various microbial strains .
  • Anti-inflammatory Effects : The presence of methoxy groups may contribute to anti-inflammatory properties observed in related compounds .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating mitochondrial pathways .

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
6-Methylpyrimidine DerivativeContains pyrimidine coreAnticancer properties
4-Nitrophenol ThioetherSimilar thio structureAntimicrobial activity
DimethoxybenzamideContains methoxy groupsAnti-inflammatory effects

Case Studies

  • Anticancer Screening : A study screened various derivatives of related compounds against different cancer cell lines and found that those with similar structural motifs to this compound exhibited significant cytotoxicity .
  • Mechanism-Based Approaches : Recent reviews have summarized the mechanisms through which such compounds exert their anticancer effects, highlighting the importance of structural features in their biological activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide exhibit significant anticancer properties. The structural features contribute to the inhibition of cancer cell proliferation through various mechanisms such as:

  • Induction of apoptosis
  • Inhibition of angiogenesis
  • Disruption of cell cycle progression

Antimicrobial Properties

The thioacetamide group in the compound enhances its antimicrobial activity. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The presence of methoxy groups has been associated with anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings or alterations in the tetrahydropyrimido structure can significantly impact its pharmacological profile.

Interaction Studies

Detailed interaction studies using molecular docking and dynamic simulations have revealed how this compound interacts with various biological targets. These insights are essential for predicting efficacy and potential side effects in therapeutic applications.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against multiple cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics. The study highlighted the importance of the nitrophenyl group in enhancing cytotoxicity.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings indicated that modifications to the thio group significantly improved activity against Gram-positive bacteria, suggesting a potential therapeutic role in treating infections caused by resistant pathogens.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
N-(2,5-Dimethoxyphenyl)-2-thioacetamideContains dimethoxy and thio groupsAnticancer, antimicrobial
6-Methylpyrimidine DerivativePyrimidine coreAnticancer properties
4-Nitrophenol ThioetherSimilar thio structureAntimicrobial activity
DimethoxybenzamideMethoxy groups presentAnti-inflammatory effects

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